Aziprotryne

Übersicht

Beschreibung

Aziprotryne is a compound of interest in analytical chemistry, particularly for its detection and determination in environmental samples. The research has explored various methodologies for analyzing aziprotryne, highlighting its relevance in monitoring environmental pollution and ensuring water safety.

Synthesis Analysis

Direct synthesis details of Aziprotryne are not provided in the available literature. However, the synthesis of related azines and azaborines indicates methodologies that might be relevant for aziprotryne or compounds with similar structural features. These methods include condensation reactions, ring-fusion reactions, and the utilization of azides in synthesizing complex organic molecules with potential biological and chemical applications (Chourasiya et al., 2019).

Molecular Structure Analysis

While specific molecular structure analysis of aziprotryne is not detailed, the study of azines and their structural properties offers insights into the electronic structure and tautomerism, which are relevant for understanding the behavior of nitrogen-containing heterocycles such as aziprotryne (Chourasiya et al., 2019).

Chemical Reactions and Properties

Research has focused on the electrochemical detection of aziprotryne, demonstrating its behavior in reduction and oxidation processes. These studies employ electrodes modified with materials like cobalt phthalocyanine to facilitate the electrocatalytic reduction of aziprotryne, revealing its reactivity and interaction with electrochemical sensors (Chicharro et al., 2002).

Physical Properties Analysis

The physical properties of aziprotryne, such as solubility, absorption, and emission characteristics, are indirectly touched upon through studies focusing on its detection in environmental samples. These methods imply the compound's stability and reactivity under various conditions, although specific physical properties are not detailed in the literature reviewed.

Chemical Properties Analysis

Aziprotryne's chemical properties, particularly its electroanalytical behavior, are highlighted in studies exploring its determination in water samples. These studies indicate aziprotryne's reactivity and its potential for electrochemical analysis, providing a foundation for understanding its chemical behavior in analytical contexts (Gálvez et al., 2000).

For further details and a deeper dive into the chemical and physical properties of aziprotryne, the original research articles provide comprehensive insights and methodologies:

- (Chicharro et al., 2002)

- (Gálvez et al., 2000)

- (Chourasiya et al., 2019)

Wissenschaftliche Forschungsanwendungen

Electrochemical Detection of Aziprotryne :

- Flow Injection Analysis: A study by Chicharro et al. (2002) developed a method for the detection and determination of aziprotryne using flow injection analysis with an amperometric method. This method employed a carbon paste electrode modified with cobalt phthalocyanine, which was effective in determining aziprotryne concentrations in acidic solutions. The technique achieved a detection limit of 9 ng/mL and was successfully applied to environmental and tap water samples (Chicharro et al., 2002).

Polarographic Analysis in Emulsions :

- Oil-in-Water Emulsions for Analysis: Gálvez et al. (2000) reported the use of oil-in-water emulsions as a medium for the polarographic determination of aziprotryne from organic extracts in water samples. This method involved the use of sodium pentanesulfonate as an emulsifying agent and ethyl acetate as the organic solvent. The study demonstrated the feasibility of this approach for the analysis of aziprotryne in spiked irrigation water (Gálvez et al., 2000).

Voltammetric Methods :

- Flow Injection Analysis with Voltammetry: Zapardiel et al. (2000) explored the use of cyclic voltammetry and an amperometric method for detecting s-triazines, including aziprotryne, using copper and glassy carbon electrodes. The method showed sensitivity and stability in detecting aziprotryne in environmental water samples, with a detection limit of 0.2 μg/mL (Zapardiel et al., 2000).

Herbicide Analysis in Medical Herbs :

- SPE Coupled with Chromatography: Tuzimski (2011) conducted a study to identify and analyze pesticides, including aziprotryne, in medical herbs using solid-phase extraction (SPE) coupled with two-dimensional planar chromatography and HPLC-diode array detector. This method proved effective for routine analysis of aziprotryne in Melissa officinalis L. samples, highlighting its application in the quality control of medical herbs (Tuzimski, 2011).

Safety and Hazards

In case of accidental release of Aziprotryne, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Wirkmechanismus

- By disrupting purine metabolism, azathioprine suppresses immune responses and prevents the rejection of transplanted organs .

- Downstream effects include reduced availability of purine nucleotides for DNA and RNA synthesis, leading to decreased immune cell proliferation and function .

- Impact on Bioavailability : Genetic variations in TPMT activity affect the metabolism of azathioprine, leading to variable drug response and potential toxicity .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Eigenschaften

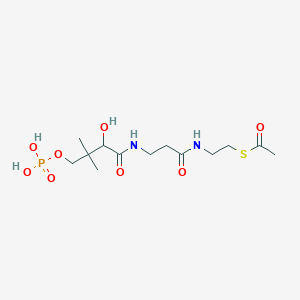

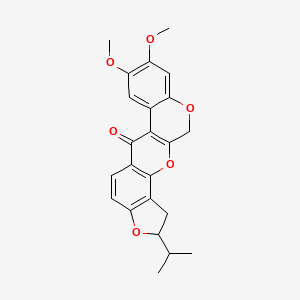

IUPAC Name |

4-azido-6-methylsulfanyl-N-propan-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N7S/c1-4(2)9-5-10-6(13-14-8)12-7(11-5)15-3/h4H,1-3H3,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIIBUOYKYSPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)SC)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041615 | |

| Record name | Aziprotryne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aziprotryne | |

CAS RN |

4658-28-0 | |

| Record name | Aziprotryne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4658-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aziprotryne [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004658280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aziprotryne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aziprotryne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZIPROTRYNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB6H0KNM39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for Aziprotryne?

A1: Aziprotryne is a selective herbicide belonging to the s-triazine family. [, ] It acts by inhibiting photosynthesis, specifically by blocking electron transfer at the photosystem II complex in plants. [, ] While the precise downstream effects are complex, inhibiting photosynthesis ultimately leads to plant death.

Q2: Are there reliable analytical methods for detecting Aziprotryne in environmental samples?

A4: Several analytical methods have been developed for detecting and quantifying Aziprotryne. One approach utilizes flow injection analysis with an electrochemical sensor based on a cobalt phthalocyanine modified carbon paste electrode. [] This method allows for a low detection limit and has been successfully applied to determine Aziprotryne concentrations in environmental and tap water samples. [] Another approach employs solid-phase extraction coupled with two-dimensional planar chromatography and HPLC-diode array detector analysis. [] This method has proven effective for identifying and quantifying Aziprotryne in Melissa officinalis L. (Labiatae) samples. [] Additionally, a modified QuEChERS method combined with high-performance liquid chromatography-diode array detector has been proposed for quantifying Aziprotryne residues in soil samples. [] This method offers good recovery rates and acceptable precision for analyzing soil samples. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[1-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B1231977.png)

![7'-hydroxy-4'-(4-methoxyphenyl)-4,4,5'-trimethyl-2-spiro[1,3-diazinane-6,2'-3,4-dihydro-2H-1-benzopyran]thione](/img/structure/B1231979.png)

![2-[(3-Fluorophenyl)methylthio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B1231983.png)

![6-Thiophen-2-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B1231992.png)

![2-(1-Benzimidazolyl)acetic acid [2-[(9,10-dioxo-1-anthracenyl)amino]-2-oxoethyl] ester](/img/structure/B1231993.png)

![2-[[oxo-(2-oxo-1H-quinolin-4-yl)methyl]amino]-3-phenylpropanoic acid methyl ester](/img/structure/B1231995.png)

![Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]-](/img/structure/B1231997.png)

![1-[3-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1232001.png)